![molecular formula C24H19N3O3 B12297455 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 374610-93-2](/img/structure/B12297455.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and chromene moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Similar compounds to N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide include other coumarin derivatives with varying substituents. These compounds share a common coumarin core but differ in their biological activities and applications. For instance:
Coumarin-3-carboxamide analogues: These compounds have been studied for their enzyme inhibitory activities.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Properties
CAS No. |
374610-93-2 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-15-7-3-5-9-21(15)27-26-18-11-12-20(16(2)13-18)25-23(28)19-14-17-8-4-6-10-22(17)30-24(19)29/h3-14H,1-2H3,(H,25,28) |
InChI Key |
PMMREISLBSXYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
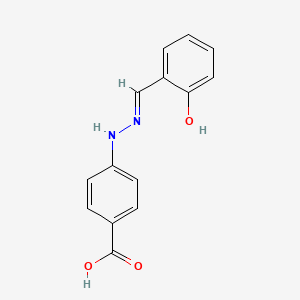
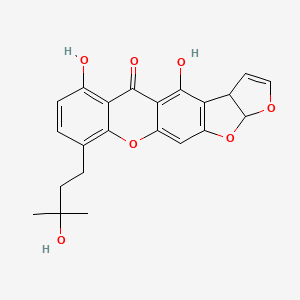
![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)
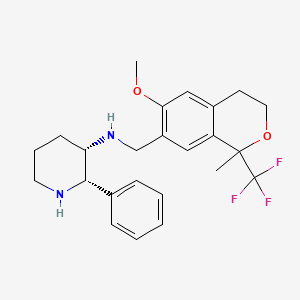
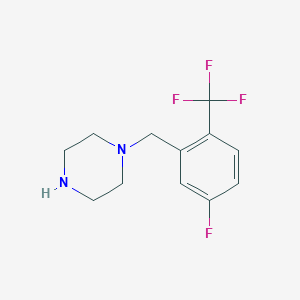
![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
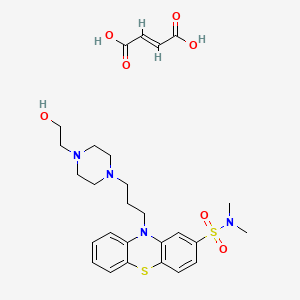
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
